molecular formula C13H17NO3 B14074438 4-[Methyl(propanoyl)amino]phenyl propanoate CAS No. 102035-81-4

4-[Methyl(propanoyl)amino]phenyl propanoate

Cat. No.: B14074438
CAS No.: 102035-81-4
M. Wt: 235.28 g/mol
InChI Key: FWCCFCIAVHPZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(propanoyl)amino]phenyl propanoate is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound serves as a key intermediate or model compound in the synthesis and study of more complex molecules, such as quinoxaline derivatives conjugated to amino acid esters via a propanoyl spacer . These classes of compounds are being actively investigated for their antiproliferative activity, especially against colorectal cancer (CRC) cells like HCT-116 . The structural motif of the phenyl propanoate is similar to components found in potential matrix metalloproteinase (MMP) inhibitors, which are enzymes like MMP-2 and MMP-9 that play a crucial role in cancer progression and metastasis . Researchers utilize this compound to explore structure-activity relationships (SAR) and to design novel peptidomimetics and other small molecules that can target specific pathways in cancer cell proliferation . Its application is fundamental in early-stage drug discovery for the synthesis and screening of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

102035-81-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[4-[methyl(propanoyl)amino]phenyl] propanoate

InChI

InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3

InChI Key

FWCCFCIAVHPZIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Intermediate Preparation

Synthesis of Methyl 3-(4-Aminophenyl)propanoate

The foundational intermediate, methyl 3-(4-aminophenyl)propanoate, is synthesized via two primary routes: acid-catalyzed esterification of 3-(4-aminophenyl)propanoic acid or hydrogenation of methyl 3-(4-nitrophenyl)propanoate.

Acid-Catalyzed Esterification

Thionyl chloride (SOCl₂) in methanol is the most efficient method, achieving yields up to 99% . The reaction proceeds under ice-cooling to minimize side reactions, with subsequent neutralization and extraction ensuring high purity. For example:

  • Reaction Conditions : 3-(4-Aminophenyl)propanoic acid (10.1 g, 61.1 mmol) reacts with SOCl₂ (15 mL, 206 mmol) in methanol at room temperature for 18 hours.
  • Workup : Evaporation under reduced pressure, followed by aqueous NaHCO₃ washing and hexane recrystallization, yields pale-brown prism crystals.

Alternative acid catalysts, such as sulfuric acid, yield 74% under reflux conditions but require longer reaction times (24 hours).

Hydrogenation of Nitro Precursors

Catalytic hydrogenation of methyl 3-(4-nitrophenyl)propanoate using 5–10% Pd/C under H₂ atmosphere achieves 91–95.7% yield. Key parameters include:

  • Pressure : 35 psi H₂ for 30 minutes.
  • Solvent System : Methanol or methanol-THF mixtures.
  • Post-Reaction Processing : Filtration of Pd/C and solvent evaporation yield the amine intermediate as a white solid.

N-Methylation of 4-Aminophenyl Propanoate

Comparative Analysis of Reaction Conditions

Table 1. Efficiency of Methyl 3-(4-Aminophenyl)propanoate Synthesis

Method Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Source
SOCl₂ in MeOH Thionyl chloride 0–25 18 99
H₂SO₄ in MeOH Sulfuric acid Reflux 24 74
Hydrogenation (Pd/C) 5% Pd/C, H₂ 25 0.5–4 91–95.7

Table 2. Projected Yields for Target Compound Synthesis

Step Reagents/Conditions Estimated Yield (%)
N-Methylation CH₃I, K₂CO₃, DMF, 12h 75–85
N-Propanoylation CH₃CH₂COCl, Et₃N, DCM, 4h 80–90
Overall Yield Sequential steps 57–76.5

Mechanistic Insights and Side Reactions

Esterification Side Reactions

Excessive SOCl₂ may lead to over-chlorination or ester degradation, necessitating precise stoichiometry. Sulfuric acid, while cheaper, risks sulfonation of the aromatic ring at elevated temperatures.

Hydrogenation Challenges

Incomplete reduction of the nitro group or over-hydrogenation of the ester moiety can occur if Pd/C loading exceeds 10%. Catalyst poisoning by residual sulfur compounds necessitates rigorous substrate purification.

N-Alkylation and Acylation

Competitive quaternization of the amine during methylation reduces yields, requiring controlled reagent addition. Acylation with propanoyl chloride may form N,N-diprocanoyl byproducts if excess acylating agent is used.

Scalability and Industrial Considerations

Cost-Effectiveness

  • Thionyl Chloride Route : Preferred for small-scale synthesis due to high yields but poses safety risks.
  • Hydrogenation : Scalable for bulk production with reusable Pd/C, though high-pressure equipment increases capital costs.

Environmental Impact

  • Waste Management : SOCl₂ generates HCl gas, necessitating scrubbers. Pd/C disposal requires metal recovery protocols.
  • Solvent Recycling : Methanol and THF can be distilled and reused, reducing environmental footprint.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reactivity and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted amides.

Scientific Research Applications

Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Amino Ester Derivatives

Several amino ester derivatives share structural similarities with the target compound, differing primarily in substituents on the phenyl ring or ester groups (Table 1):

Compound Name CAS Number Molecular Formula Key Substituents Source
4-[Methyl(propanoyl)amino]phenyl propanoate 102035-81-4 C₁₃H₁₇NO₃ –N(CH₃)COCH₂CH₃, –OCOCH₂CH₃
Methyl 2-amino-3-(4-fluorophenyl)propanoate N/A C₁₀H₁₂FNO₂ –NH₂, –OCH₃, 4-fluorophenyl
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl 1391077-87-4 C₁₂H₁₈ClNO₄S –NH₂, –SO₂CH₃, –OCH₂CH₃
Methyl 3-amino-3-[4-(4-fluorophenoxy)phenyl]propanoate N/A C₁₆H₁₅FNO₃ –NH₂, –OCH₃, 4-(4-fluorophenoxy)phenyl
Melphalan flufenamide (Ethyl ester derivative) N/A C₂₃H₂₈Cl₂FN₃O₃ –NH₂, –Cl, –F, alkylating groups

Key Observations:

Substituent Diversity: The target compound’s methyl(propanoyl)amino group distinguishes it from simpler amino esters (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate ), which lack the acylated nitrogen. This acylation likely enhances hydrolytic stability compared to free amines. Compounds like ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate incorporate electron-withdrawing sulfonyl groups, which may influence reactivity and solubility.

Ester Group Variations: The propanoate ester (–OCOCH₂CH₃) in the target compound contrasts with methyl or ethyl esters in analogs (e.g., –OCH₃ in ), affecting lipophilicity and metabolic pathways.

Pharmacological Relevance :

  • Melphalan flufenamide exemplifies a therapeutically active analog with alkylating properties, highlighting how ester/amide functionalities can be leveraged in prodrug design. The target compound’s biological activity remains uncharacterized in the available literature.

Physicochemical and Functional Comparisons

  • Hydrochloride salts (e.g., ) exhibit higher solubility due to ionic character, whereas the target compound’s neutral form may require formulation adjustments for bioavailability.
  • Stability :

    • The amide bond in the target compound is less prone to hydrolysis than ester-linked amines (e.g., ), which may degrade under physiological conditions.

Biological Activity

4-[Methyl(propanoyl)amino]phenyl propanoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes various studies and findings regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

4-[Methyl(propanoyl)amino]phenyl propanoate belongs to a class of compounds known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol

The compound features a phenyl ring substituted with a methyl-propanoyl amine group, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-[Methyl(propanoyl)amino]phenyl propanoate exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50_{50} Values : The IC50_{50} values for these compounds ranged from 0.69 µM to 11 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin, which has an IC50_{50} of 2.29 µM .

Table 1: Anticancer Activity of 4-[Methyl(propanoyl)amino]phenyl Propanoate Derivatives

CompoundCell LineIC50_{50} (µM)
AHeLa0.69
BMDA-MB-23111
CDoxorubicin2.29

The mechanism by which 4-[Methyl(propanoyl)amino]phenyl propanoate exerts its anticancer effects involves:

  • Histone Deacetylase Inhibition : Research indicates that derivatives act as potent inhibitors of histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to reduced cell viability.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In models of inflammation, such as carrageenan-induced paw edema in rats, derivatives have shown significant reductions in inflammation markers.
  • Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Inflammation Model : In a rat model, administration of the compound significantly reduced paw swelling compared to control groups, indicating its therapeutic potential in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.